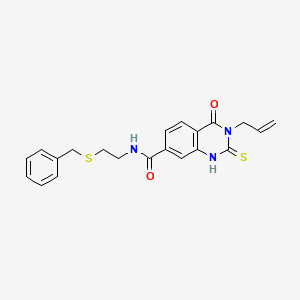

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo core, a 7-carboxamide group, and distinct substituents at positions 2, 3, and the N-alkyl chain.

Properties

Molecular Formula |

C21H21N3O2S2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |

InChI Key |

QIHDROZZLFYNTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl mercaptan with ethyl 2-bromoacetate can yield an intermediate, which is then subjected to further reactions involving various reagents to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and DNA gyrase.

Case Studies

A study involving the synthesis and evaluation of quinazoline derivatives indicated that compounds with similar structural motifs effectively inhibited cancer cell proliferation. These findings suggest that N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide may share these beneficial properties, warranting further investigation into its efficacy and safety profiles in clinical settings .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, which have been explored in various studies focusing on its effectiveness against bacterial infections.

Target Pathogens

In vitro assessments have shown that compounds with similar quinazoline structures can inhibit the growth of several pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that this compound could be effective against resistant bacterial strains .

Research Findings

Research indicates that modifications in the quinazoline structure can enhance antimicrobial activity. For instance, derivatives with specific substituents demonstrated lower minimum inhibitory concentrations (MIC) against target bacteria, showcasing their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

The presence of the benzylsulfanyl group and the enone moiety are essential for its biological activity. Modifications to these groups can lead to significant changes in potency and selectivity towards different biological targets.

Optimization Strategies

Research efforts are directed towards synthesizing analogs with varied substituents to enhance both anticancer and antimicrobial activities while minimizing toxicity. This iterative process involves screening new compounds against relevant biological models to identify lead candidates for further development .

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The quinazoline core may also play a role in stabilizing these interactions .

Comparison with Similar Compounds

N-benzyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

N-benzyl-N-methyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Substituent Impact on Properties

- Position 2 : The sulfanylidene (thioketone) group in the target compound is more electrophilic than the thioether (C-S-C) in analogs, which could enhance reactivity in covalent bonding or redox interactions .

- N-Alkyl Chain : The benzylsulfanylethyl chain in the target compound increases molecular weight and lipophilicity (logP ~3.5–4.0) compared to the simpler benzyl group in Analog 1. The N-methylation in Analog 2 likely reduces susceptibility to oxidative metabolism .

Biological Activity

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a quinazoline core, which is known for various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Anticancer Activity

Research indicates that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene has not been extensively documented in clinical trials but suggests potential based on structural analogs .

Antimicrobial Properties

Quinazoline derivatives have also been studied for their antimicrobial activity. Some studies suggest that compounds with sulfanyl groups enhance the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The presence of the benzylsulfanyl group is hypothesized to contribute to this activity by increasing lipophilicity and facilitating membrane penetration .

Enzyme Inhibition

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, cysteine proteases are critical in various physiological processes and disease states. Compounds that target these enzymes can potentially modulate disease progression effectively .

Structure-Activity Relationship (SAR)

The structure of N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene is pivotal in determining its biological activity. The following aspects are crucial in SAR studies:

- Substituent Effects : The presence of the benzylsulfanyl group is believed to enhance the compound's interaction with biological targets due to increased hydrophobic interactions.

- Functional Groups : The 4-oxo and carboxamide functionalities play a significant role in the compound's ability to form hydrogen bonds with target proteins, influencing binding affinity and specificity.

- Quinazoline Core : The quinazoline moiety is essential for biological activity, with modifications leading to varying degrees of potency against different targets .

Case Studies

Several studies have investigated related compounds with similar structural features:

- Bronchodilator Activity : A study on related quinazoline derivatives demonstrated pronounced bronchodilator effects in guinea pigs, suggesting that modifications to the core structure can yield compounds with significant respiratory benefits .

- Anticancer Efficacy : A series of quinazoline-based compounds were tested against cancer cell lines, revealing that certain modifications could enhance cytotoxicity significantly compared to standard treatments like theophylline .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide?

Methodological Answer:

- Step 1: Precursor Selection

Use substituted benzothiazole-carboxamide derivatives as starting materials, analogous to methods in thiazolidinone syntheses . For example, coupling reactions with prop-2-enyl groups can be performed under ethanol reflux (70°C, 12–24 hrs). - Step 2: Reaction Optimization

Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (ethanol, DCM) to improve regioselectivity . Monitor reaction progress via TLC or HPLC. - Step 3: Purification

Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the product. Yields typically range from 37% to 70% depending on substituent steric effects .

Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Conflict Identification

Compare NMR-derived proton environments with X-ray crystallography results. For example, sulfanylidene tautomers may exhibit discrepancies in bond lengths (X-ray) vs. chemical shifts (NMR). - Resolution Tools

Use SHELXL for refining crystallographic models against high-resolution data . For dynamic equilibria (e.g., keto-enol tautomerism), perform variable-temperature NMR or DFT calculations to map energy minima . - Case Example

If crystallography shows a planar quinazoline ring but NMR suggests flexibility, apply ORTEP-3 to visualize thermal ellipsoids and assess conformational rigidity .

Basic: Which characterization techniques are critical for validating the compound’s structure?

Methodological Answer:

- Core Techniques

- Advanced Support

Advanced: How to design DFT studies to predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup

Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites . - Key Parameters

Advanced: What strategies address solubility challenges in bioactivity assays?

Methodological Answer:

- Solvent Screening

Test DMSO-aqueous buffer systems (e.g., 5% DMSO in PBS) for in vitro assays. For poor solubility, use cyclodextrin inclusion complexes or PEG-based formulations . - Structural Modifications

Introduce hydrophilic groups (e.g., -OH, -COONa) on the benzylsulfanylethyl chain while monitoring SAR .

Basic: How to troubleshoot low yields in thiazolidinone ring formation?

Methodological Answer:

- Key Variables

- Byproduct Mitigation

Quench unreacted intermediates with aqueous NaHCO₃ before purification .

Advanced: How to perform molecular docking studies to evaluate potential kinase inhibition?

Methodological Answer:

- Target Selection

Prioritize kinases with hydrophobic active sites (e.g., EGFR) due to the compound’s aromatic and prop-2-enyl motifs . - Docking Protocol

Use AutoDock Vina with the following parameters: - Validation

Cross-reference with experimental IC₅₀ values from kinase inhibition assays.

Basic: What safety protocols are essential for handling sulfanylidene derivatives?

Methodological Answer:

- PPE Requirements

Use nitrile gloves, goggles, and fume hoods due to potential sulfur-based irritants . - Waste Disposal

Neutralize reaction residues with 10% NaOH before disposal to prevent thiol oxidation .

Advanced: How to analyze tautomeric equilibria using combined experimental and computational methods?

Methodological Answer:

- Experimental

Conduct VT-NMR (25–80°C) to observe coalescence points for tautomer interconversion . - Computational

Calculate Gibbs free energy differences (ΔG) between tautomers at the M06-2X/def2-TZVP level. A ΔG < 1 kcal/mol indicates rapid equilibrium .

Basic: What are common pitfalls in interpreting mass spectrometry data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.